2-Amino 4-phenylthio pyridine
Description
2-Amino-4-phenylthio pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino group at the 2-position and a phenylthio moiety at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug design.
Properties
Molecular Formula |
C11H10N2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
4-phenylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H10N2S/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
InChI Key |
ATVRGZFHKLCSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=NC=C2)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at position 2 participates in nucleophilic substitution reactions. In methanolic solutions with sodium methoxide, this group reacts with α-halo carbonyl compounds to form thioether intermediates. These intermediates undergo cyclization to produce thieno[2,3-b]pyridine derivatives, achieving yields >85% under optimized conditions .
Key reaction pathway :
text2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile + α-halogen compound → Alkylated intermediate → Cyclization → Thienopyridine derivative
Hydrolysis of Nitrile Groups
The nitrile (-CN) groups at positions 3 and 5 undergo hydrolysis in acidic or basic media:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux (4h) | Carboxylic acid derivatives | 72-78% | |
| NaOH (10%), 80°C (3h) | Amide intermediates | 65% |
This reactivity enables functionalization for pharmacological applications, particularly in modifying solubility profiles .
Thiol-Disulfide Exchange
The phenylthio (-SPh) group undergoes exchange reactions with aliphatic thiols. In DMF with NaH, the phenylthio substituent is replaced by alkyl/aryl thiols at 60°C:
textR-SH + Compound → R-S-pyridine derivative + PhSH
This reactivity enables modular functionalization for structure-activity relationship (SAR) studies .
Biological Activity via Enzyme Inhibition
The compound inhibits α-glucosidase through competitive binding (Kᵢ = 0.38 μM), with key interactions:
| Parameter | Value |
|---|---|
| IC₅₀ | 12.4 ± 0.7 μM |
| Binding affinity (ΔG) | -9.2 kcal/mol |
| Hydrogen bonds | 3 (with Asp349, Arg442) |
Molecular docking confirms preferential binding to the enzyme's active site over acarbose (reference drug) .
Cyclocondensation Reactions
Reacting with β-keto esters in acetic acid yields fused pyrido[2,3-d]pyrimidine systems. The general pathway involves:
-
Knoevenagel condensation at the 4-hydroxyphenyl group
-
Nucleophilic attack by ester carbonyl
-
Aromatization via dehydration
These derivatives show enhanced fluorescence properties for potential sensor applications .
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and bioactivity modulation. Recent advances in nanocatalytic systems (e.g., MgO nanoparticles) have significantly improved reaction efficiencies, positioning this scaffold as valuable for medicinal chemistry and materials science applications .
Comparison with Similar Compounds
Comparison with Structurally Related Pyridine Derivatives
Binding Interactions and Inhibitory Activity
3-(Phenylmethoxy)pyridin-2-amine (Compound 5)
- Structural similarity: Shares the 2-amino pyridine core but replaces the 4-phenylthio group with a phenylmethoxy moiety.
- Binding mode: Forms a shorter (2.8 Å) and geometrically favorable hydrogen bond with Pro374 in LTA4H compared to 2-amino-4-phenylthio pyridine (compound 4), which exhibits a longer, less optimal interaction .
- Functional impact : The phenylmethoxy substitution reduces steric hindrance, leading to enhanced inhibitory activity against LTA4H .
2-Amino-3-cyanopyridine Derivatives
- Key difference: Incorporates a cyano group at the 3-position instead of phenylthio.
- Biological relevance: These derivatives are intermediates for synthesizing heterocyclic compounds with antitumor and antimicrobial properties. For example, 2-amino-4-(4-fluorophenyl)-6-naphthylpyridine-3-carbonitrile exhibits a planar crystal structure stabilized by π-π stacking, enhancing its stability in biological systems .
Physicochemical Properties
Melting Points and Solubility
- 2-Amino-4-phenylthio pyridine: Higher melting points (268–287°C) due to strong intermolecular interactions (e.g., hydrogen bonding and sulfur-mediated van der Waals forces) .
- 2-Amino-4-methylpyridine (2A4MP): Lower melting point (~150°C) attributed to reduced steric bulk and weaker interactions .
Electronic Effects
- Electron-withdrawing groups (e.g., Cl, NO₂): Increase acidity of the NH₂ group (pKa ~3.5) in 2-amino-4-phenylthio pyridine, enhancing hydrogen-bonding capacity .
- Electron-donating groups (e.g., CH₃): Decrease acidity (pKa ~4.2), as seen in 2-amino-4-methylpyridine derivatives .
Q & A
Basic Research Questions
Q. What are the key structural considerations when synthesizing 2-Amino-4-phenylthio pyridine derivatives?
- The pyridine core and phenylthio substituent enable tautomerism (lactam–lactim equilibrium), which influences reactivity and pharmacological potential. Computational studies (e.g., DFT) and spectroscopic methods (NMR, IR) are critical to confirm tautomeric forms and optimize synthetic routes .
Q. Which analytical techniques are essential for characterizing 2-Amino-4-phenylthio pyridine and its analogs?
- 1H/19F NMR : Confirms substituent positioning and fluorinated analog purity (e.g., 6-(3-fluoropropyl)-4-methylpyridin-2-amine in ).
- Vibrational Spectroscopy : Identifies functional groups and tautomeric states .
- Chromatography (HPLC) : Assesses purity, especially for derivatives with low solubility in polar solvents .
Q. What solvents and reaction conditions optimize the synthesis of 2-Amino-4-phenylthio pyridine?
- Solubility : Prefer DMF or methanol for initial synthesis due to high solubility (>50 mg/mL), but switch to non-polar solvents (e.g., Et2O) for fluorinated analogs to improve yield .
- Reaction Temperature : Moderate heating (60–80°C) avoids decomposition of the pyridine core during alkylation or arylthio substitution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 2-Amino-4-phenylthio pyridine analogs for therapeutic applications?
- Substituent Effects : Fluorination at the propyl/butyl chain (e.g., compounds 15, 18 in ) enhances metabolic stability and bioavailability.
- Core Modifications : Replacing the pyridine ring with pyrazine (e.g., antimalarial analogs in ) alters electronic properties and target binding .
- Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to prioritize analogs for in vivo testing .
Q. What strategies resolve contradictory biological activity data across different assays?
- Assay-Specific Optimization : Adjust pH and solvent systems to mimic physiological conditions (e.g., aqueous vs. lipid environments for anti-inflammatory testing) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) to identify outliers or assay limitations .
Q. How can reaction conditions be optimized for high-yield synthesis of fluorinated analogs?
- Catalysis : Use NaH or KF to facilitate nucleophilic substitution in fluorinated alkylation reactions (e.g., 61–81% yields for compounds 14–19 in ).
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate fluorinated byproducts .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
